molecular formula C11H11BrN2 B1401852 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile CAS No. 1707572-74-4

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1401852
CAS No.: 1707572-74-4
M. Wt: 251.12 g/mol
InChI Key: GPKBOKGLSALEPA-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile is an organic compound that features a bromine atom, a pyrrolidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-1-nitrobenzene and pyrrolidine.

    Reaction Conditions: The nitro group is reduced to an amine, followed by a nucleophilic substitution reaction where the pyrrolidine ring is introduced.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)benzonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-Bromo-2-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical and biological properties.

Uniqueness

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKBOKGLSALEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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